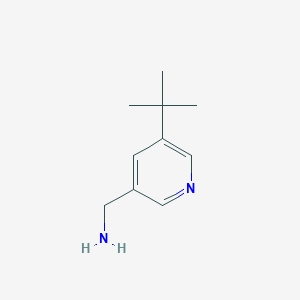

(5-(tert-Butyl)pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-tert-butylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQODYPLKQZZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Tert Butyl Pyridin 3 Yl Methanamine Derivatives

Nucleophilic Reactivity of the Amine Moiety

The primary amine group attached to the methylene (B1212753) bridge is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. Its reactivity is central to the derivatization of the molecule.

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to readily attack electrophilic carbon centers.

Acylation: (5-(tert-Butyl)pyridin-3-yl)methanamine reacts with acylating agents such as acyl chlorides and acid anhydrides through a nucleophilic addition-elimination mechanism to form stable N-substituted amides. savemyexams.comlibretexts.orglibretexts.org The reaction is typically rapid and results in the formation of a new carbon-nitrogen bond, with the elimination of a small molecule like hydrogen chloride or a carboxylic acid. libretexts.orgyoutube.com These amide derivatives are often crystalline solids and are important for modifying the compound's chemical properties.

Alkylation: The amine undergoes nucleophilic substitution with alkyl halides, a reaction that proceeds via an SN2 mechanism. thieme-connect.deyoutube.com However, this process can be challenging to control. The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to subsequent alkylation events, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, careful control of stoichiometry and reaction conditions is necessary.

| Reaction Type | Electrophile | Product | Mechanism |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-((5-(tert-Butyl)pyridin-3-yl)methyl)acetamide | Nucleophilic Addition-Elimination |

| Acylation | Acetic Anhydride | N-((5-(tert-Butyl)pyridin-3-yl)methyl)acetamide | Nucleophilic Addition-Elimination |

| Alkylation | Methyl Iodide | (5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine (and over-alkylation products) | SN2 |

| Alkylation | Benzyl Bromide | N-Benzyl-1-(5-(tert-butyl)pyridin-3-yl)methanamine (and over-alkylation products) | SN2 |

In the presence of aldehydes or ketones, this compound undergoes a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. masterorganicchemistry.com

The reaction rate is highly dependent on pH; it is generally fastest around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org These imine derivatives are important intermediates in various synthetic pathways.

| Carbonyl Compound | Product Name | Product Structure |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-1-(5-(tert-butyl)pyridin-3-yl)methanamine | C=N bond between the benzylic carbon and the nitrogen |

| Acetone | N-((5-(tert-Butyl)pyridin-3-yl)methyl)propan-2-imine | C=N bond between the isopropylidene carbon and the nitrogen |

| Cyclohexanone | N-((5-(tert-Butyl)pyridin-3-yl)methyl)cyclohexan-1-imine | C=N bond between the cyclohexylidene carbon and the nitrogen |

Electrophilic Reactivity of the Pyridine (B92270) Ring

While the pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution, its reactivity can be significantly enhanced and controlled by the substituents present.

A powerful strategy for the regioselective functionalization of the pyridine ring is Directed ortho-Metalation (DoM). wikipedia.orgdoi.org This process involves the use of a Directing Metalation Group (DMG) that complexes with a strong organolithium base, such as n-butyllithium or tert-butyllithium, and directs deprotonation to the adjacent ortho position. baranlab.orgharvard.edu

The primary aminomethyl group on this compound is a relatively weak DMG. For effective and regioselective metalation, it is typically converted into a more potent DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc). researchgate.net With the DMG positioned at C-3, lithiation occurs specifically at the C-4 position. researchgate.net The resulting 4-lithio intermediate is a highly reactive nucleophile that can be "quenched" with a variety of electrophiles, allowing for the precise installation of a wide range of functional groups at this position. researchgate.net

| Directing Group (on Amine) | Electrophile (Quench) | Product at C-4 | Resulting Compound Class |

|---|---|---|---|

| Pivalamide | Iodine (I₂) | -I | 4-Iodopyridine derivative |

| Carbamate (Boc) | Trimethylsilyl chloride (Me₃SiCl) | -Si(CH₃)₃ | 4-Silylpyridine derivative |

| Pivalamide | Benzaldehyde (PhCHO) | -CH(OH)Ph | 4-Pyridylmethanol derivative |

| Carbamate (Boc) | Carbon dioxide (CO₂) | -COOH | Pyridine-4-carboxylic acid derivative |

Direct electrophilic halogenation of the pyridine ring is generally a challenging transformation due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. chemrxiv.org Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis acids, and can result in poor regioselectivity. libretexts.org

For a 3,5-disubstituted pyridine like the parent ring of the title compound, modern synthetic methods offer more controlled pathways. For instance, chlorination at the C-2 position of 3,5-disubstituted pyridines has been achieved using specially designed phosphine (B1218219) reagents that activate the pyridine ring towards nucleophilic attack by a chloride source. nih.gov Alternative strategies for 3-halogenation (a position already occupied in this molecule) proceed through a ring-opening and closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.govchemrxiv.org Given the electronic and steric influences of the tert-butyl and aminomethyl groups, achieving selective direct halogenation at the remaining C-2, C-4, or C-6 positions via classical electrophilic substitution remains a significant synthetic hurdle.

Redox Chemistry of Pyridylmethanamines

The most significant redox transformation for pyridylmethanamines involves the reduction of the aromatic pyridine ring.

Reduction: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) ring via catalytic hydrogenation. rsc.orgnih.gov This transformation is a robust and common method for accessing saturated nitrogen heterocycles. researchgate.net The reaction is typically performed under an atmosphere of hydrogen gas using a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium(III) oxide (Rh₂O₃). rsc.orgasianpubs.orgresearchgate.net Acidic solvents like glacial acetic acid are often employed to protonate the pyridine nitrogen, which facilitates the reduction process. asianpubs.orgresearchgate.net This reaction converts this compound into (5-(tert-Butyl)piperidin-3-yl)methanamine, a saturated analogue with a more flexible, three-dimensional structure.

Oxidation: The pyridine ring itself is relatively resistant to oxidation. However, the synthesis of substituted pyridines can be achieved through the oxidative aromatization of 1,4-dihydropyridine (B1200194) precursors using a variety of oxidizing agents. jcbsc.org While not a direct reaction of the aromatic compound, this highlights a key redox pathway in pyridine chemistry.

C-H Activation and Functionalization

Direct C-H activation and functionalization of the pyridine ring in this compound derivatives offer a powerful and atom-economical way to introduce new substituents. The regioselectivity of these reactions is a key challenge and is heavily influenced by the directing effects of the existing substituents.

The aminomethyl group at the C3 position can act as a directing group in transition metal-catalyzed C-H functionalization reactions. Through chelation assistance, a metal catalyst can be directed to the ortho C-H bonds at the C2 and C4 positions of the pyridine ring.

In palladium-catalyzed C-H arylation reactions, the formation of a six-membered palladacycle intermediate involving the nitrogen of the aminomethyl group and the palladium catalyst would direct functionalization to the C2 position. Conversely, the formation of a more stable five-membered palladacycle through coordination with the pyridine nitrogen would favor functionalization at the C2 and C6 positions.

However, the electronic properties of the pyridine ring also play a crucial role. The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2 and C6 positions more electron-deficient and generally more susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich. In the case of this compound, the tert-butyl group at the C5 position is an electron-donating group, which would further increase the electron density at the C2, C4, and C6 positions.

Considering these factors, palladium-catalyzed C-H arylation of this compound, potentially directed by the aminomethyl group, would likely favor functionalization at the C2 position. The C4 position is also a potential site for functionalization, depending on the specific reaction conditions and the nature of the catalyst and directing group. nih.govacs.orgnih.gov

| Substrate | Reaction Type | Probable Position of Functionalization |

| This compound | Pd-catalyzed C-H Arylation | C2 |

The mechanism of palladium-catalyzed C-H activation of pyridine derivatives typically involves the formation of a palladacycle intermediate. In the case of this compound, the reaction would likely proceed through a concerted metalation-deprotonation (CMD) pathway.

The proposed mechanism involves the following key steps:

Coordination: The palladium catalyst coordinates to the pyridine nitrogen or the aminomethyl group.

C-H Cleavage: An intramolecular C-H bond cleavage occurs, assisted by a base or an anionic ligand on the palladium center, to form a palladacycle. The regioselectivity of this step is determined by the stability of the resulting metallacycle and the electronic and steric properties of the pyridine ring.

Oxidative Addition/Reductive Elimination or Transmetalation: The palladacycle then reacts with an aryl or heteroaryl halide or another coupling partner. This can occur through an oxidative addition/reductive elimination sequence or a transmetalation step followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst. acs.orgnih.govnih.gov

The presence of the bulky tert-butyl group at the C5 position would likely exert a significant steric influence, potentially hindering functionalization at the adjacent C4 and C6 positions and further favoring reaction at the less sterically encumbered C2 position.

Radical Reactions and Cross-Coupling Methodologies

The this compound scaffold can participate in a variety of radical and cross-coupling reactions, leading to the formation of diverse derivatives.

Radical reactions can be initiated at the benzylic-like position of the methanamine group. For instance, under photoredox catalysis, a benzylic radical can be generated, which can then participate in various coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the methylene bridge. whiterose.ac.uk

Furthermore, the pyridine nitrogen can play a role in cross-coupling reactions. For example, in nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand. While not directly involving the substrate as a ligand, this highlights the compatibility of the pyridine motif in such transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also applicable to functionalized pyridine derivatives. For these reactions to occur on the pyridine ring of this compound, a leaving group (e.g., a halogen) would need to be present on the ring. For instance, if the starting material were a halogenated derivative, such as 2-bromo-5-(tert-butyl)-3-(methoxymethyl)pyridine, a wide range of cross-coupling partners could be introduced at the C2 position.

| Reaction Type | Reactive Site | Potential Product |

| Radical Reaction (Photoredox) | Methylene group of methanamine | α-Functionalized methanamine derivative |

| Cross-Coupling (e.g., Suzuki) | Halogenated pyridine ring | Arylated or vinylated pyridine derivative |

Advanced Spectroscopic Characterization Methodologies for 5 Tert Butyl Pyridin 3 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (5-(tert-Butyl)pyridin-3-yl)methanamine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton and carbon signals can be achieved, providing a foundational understanding of the molecule's constitution.

High-Resolution 1D and 2D NMR Techniques (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution 1D NMR spectroscopy, specifically ¹H and ¹³C NMR, offers the initial and most direct evidence for the structure of this compound. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons, while the integration of the signals corresponds to the number of protons. In ¹³C NMR, the signals represent the unique carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the aminomethyl group, and the protons of the tert-butyl group. The aromatic region will display signals for the protons at positions 2, 4, and 6 of the pyridine ring. The tert-butyl group will exhibit a characteristic singlet due to the magnetic equivalence of its nine protons. The methylene protons will appear as a singlet, which may show broadening due to interactions with the adjacent nitrogen atom.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each of the carbon atoms in the molecule. The quaternary carbon of the tert-butyl group and the carbon atom of the pyridine ring attached to it will have distinct chemical shifts. The aromatic carbons and the methylene carbon will also be readily identifiable. While ¹⁹F and ¹⁵N NMR are not directly applicable to the parent compound, they are powerful techniques for characterizing fluorinated or isotopically labeled derivatives, respectively.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.45 | ~148.5 |

| Pyridine C4-H | ~7.60 | ~134.0 |

| Pyridine C6-H | ~8.50 | ~149.0 |

| -CH₂-NH₂ | ~3.90 | ~45.0 |

| -C(CH₃)₃ | ~1.35 | ~31.0 |

| Pyridine C3 | - | ~138.0 |

| Pyridine C5 | - | ~158.0 |

| -C(CH₃)₃ | - | ~35.0 |

Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects.

Advanced NMR Methods for Conformational Analysis (e.g., COSY, HMBC, NOESY, PS-GSERF)

To further confirm the structural assignments and to probe the through-bond and through-space connectivities, a variety of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are invaluable for identifying adjacent protons in the molecule. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, helping to definitively assign their positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the tert-butyl protons and the C5 of the pyridine ring, as well as the quaternary carbon of the tert-butyl group itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is a powerful tool for determining the three-dimensional structure and preferred conformation of a molecule. In the case of this compound, NOESY could reveal spatial proximities between the tert-butyl protons and the aromatic protons on the pyridine ring, offering insights into the rotational orientation of the tert-butyl group.

PS-GSERF (Phase-Sensitive Gradient-Selected Zero-Quantum Filtered): While less common, advanced techniques like PS-GSERF can be used for the precise measurement of long-range proton-carbon coupling constants, providing further detailed structural information.

Expected 2D NMR Correlations for this compound:

| Experiment | Expected Key Correlations |

|---|---|

| COSY | Correlations between pyridine ring protons (H2, H4, H6). |

| HMBC | ¹H of -C(CH₃)₃ to C5 of pyridine and quaternary C of tert-butyl. ¹H of -CH₂-NH₂ to C3 and C4 of pyridine. |

| NOESY | Potential correlation between ¹H of -C(CH₃)₃ and H4 of the pyridine ring, depending on conformation. |

Solvent-Dependent Conformational Analysis via NMR Titration

The conformation of this compound can be influenced by the solvent environment. NMR titration studies, where the chemical shifts of the protons are monitored as a function of solvent composition, can provide valuable information about intermolecular interactions and conformational changes. For example, changing from a non-polar solvent like chloroform-d (B32938) to a polar, hydrogen-bonding solvent like methanol-d₄ could induce changes in the chemical shifts of the aminomethyl protons and the pyridine ring protons, indicating specific solvent-solute interactions and potentially altering the preferred conformation of the molecule.

Variable Temperature NMR Studies for Rotational Barriers

The tert-butyl group attached to the pyridine ring is subject to rotational motion. Variable Temperature (VT) NMR studies can be used to investigate the energetics of this rotation. At low temperatures, the rotation around the C-C bond connecting the tert-butyl group to the pyridine ring may become slow on the NMR timescale, leading to the observation of distinct signals for the non-equivalent methyl groups. As the temperature is increased, these signals will broaden and eventually coalesce into a single peak. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides quantitative insight into the steric hindrance around the pyridine ring.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₀H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Expected HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 |

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of the tert-butyl group or cleavage of the aminomethyl side chain. The most stable fragments will give rise to the most intense peaks in the spectrum. A common fragmentation would be the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the methanamine group.

Analysis of Fragmentation Pathways (e.g., α-cleavage)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. Upon ionization, the molecular ion can undergo characteristic fragmentation, providing valuable structural information. For molecules of this class, which are substituted benzylamine (B48309) analogues, α-cleavage is a dominant fragmentation pathway. wikipedia.orglibretexts.org This process involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the aminomethyl group.

This cleavage is favorable because it results in the formation of a resonance-stabilized iminium cation. For the parent compound, this compound, α-cleavage would lead to the loss of a hydrogen radical, but for N-substituted derivatives, it results in the loss of an alkyl radical. libretexts.org

Another significant fragmentation pathway involves the tert-butyl group. This bulky substituent can be lost as a tert-butyl radical or cation, or it can undergo fragmentation through the loss of a methyl radical to form a stable carbocation. The pyridine ring itself can also undergo characteristic cleavages. These fragmentation patterns are critical for confirming the identity of the core structure and the nature of any substituents in its derivatives. nih.govnih.govnih.gov

| Fragmentation Pathway | Lost Fragment | Resulting Ion Structure | Significance |

|---|---|---|---|

| α-Cleavage | Alkyl radical (from N-substituent) | Iminium cation | Confirms the presence of the aminomethyl group and identifies N-substituents. |

| Benzylic Cleavage | •NH₂ radical | 5-(tert-Butyl)picolinyl cation | Cleavage of the C-N bond, characteristic of benzylamines. nih.gov |

| Loss of Methyl Group | •CH₃ radical | [M-15]⁺ ion | Indicates the presence of the tert-butyl group. |

| Loss of tert-Butyl Group | •C₄H₉ radical | [M-57]⁺ ion | Confirms the tert-butyl substituent on the pyridine ring. |

Tandem Mass Spectrometry Techniques for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an essential technique for the detailed structural elucidation of this compound derivatives, especially when analyzing complex mixtures or distinguishing between isomers. nih.govnih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.govnih.gov

This technique allows for the establishment of fragmentation trees, which map the relationships between precursor and product ions. For derivatives of this compound, MS/MS can be used to:

Confirm the core structure: By observing characteristic fragments of the (5-(tert-Butyl)pyridin-3-yl)methyl moiety.

Identify and locate substituents: The mass difference between the precursor ion and product ions can reveal the masses of substituents. The specific fragments that are observed can help pinpoint the location of the substituent, whether it is on the pyridine ring, the nitrogen atom, or the tert-butyl group.

Distinguish between isomers: Isomeric compounds often exhibit different fragmentation patterns in their MS/MS spectra, allowing for their differentiation. For example, positional isomers of a substituent on the pyridine ring can often be distinguished by unique fragmentation pathways. nih.gov

The high sensitivity and selectivity of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) make them particularly suitable for the analysis of these compounds in various matrices. nih.govinnovareacademics.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound and its derivatives displays a series of characteristic absorption bands that confirm the presence of its key structural components. up.ac.zacdnsciencepub.comcdnsciencepub.com

Key functional groups and their expected IR absorptions include:

Amine Group (N-H): Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.orgpressbooks.pub A broad N-H bending vibration is also observed around 1590-1650 cm⁻¹.

Pyridine Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the ring give rise to a set of characteristic sharp bands in the 1400-1600 cm⁻¹ region. researchgate.netacs.org

Aliphatic Groups (C-H): The C-H stretching vibrations of the methylene (-CH₂-) and the tert-butyl group occur in the 2850-2960 cm⁻¹ range. libretexts.org The C-H bending vibrations for the tert-butyl group often produce a characteristic doublet around 1365-1395 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C-H (Pyridine) | Stretch | 3010 - 3100 | Weak to Medium |

| Aromatic C=C, C=N (Pyridine) | Ring Stretch | ~1400 - 1600 | Medium to Strong, Sharp |

| Aliphatic C-H (tert-Butyl, CH₂) | Stretch | 2850 - 2960 | Strong |

| tert-Butyl C-H | Bend (Umbrella Mode) | 1365 - 1370 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and stereochemistry of a molecule. For derivatives of this compound, X-ray crystallography can verify the substitution pattern on the pyridine ring and establish the conformation of the molecule in the solid state. It is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack in a crystal lattice. weizmann.ac.il

Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a single, well-ordered crystal. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1200 |

| Z (Molecules per unit cell) | 4 |

A critical aspect of structural analysis is understanding the relationship between a molecule's conformation in the solid state (as determined by X-ray crystallography) and its conformation in solution, where most biological processes and chemical reactions occur. mdpi.com The crystal structure represents a single, low-energy conformation that is stabilized by crystal packing forces. researchgate.net However, in solution, flexible molecules like this compound can exist as an equilibrium of multiple conformations due to rotation around single bonds, particularly the bond between the pyridine ring and the aminomethyl group. manchester.ac.ukmdpi.com

The conformation observed in the crystal may or may not be the most populated or biologically active conformation in solution. acs.org Therefore, it is essential to correlate the solid-state data with solution-state studies, typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different possible conformers in both the gas phase and in various solvent environments. This integrated approach provides a more complete picture of the molecule's conformational landscape, bridging the gap between its static crystalline structure and its dynamic behavior in solution. mdpi.com

Computational Chemistry and Theoretical Studies of 5 Tert Butyl Pyridin 3 Yl Methanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of molecules like (5-(tert-Butyl)pyridin-3-yl)methanamine. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a robust framework for detailed molecular analysis.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is the geometry optimization of the molecule. Using DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set, a stable, low-energy conformation of this compound can be determined. This process computationally "relaxes" the molecule to its most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a structure influenced by its constituent parts: the pyridine (B92270) ring, the bulky tert-butyl group, and the flexible methanamine side chain. The tert-butyl group, due to steric hindrance, will influence the conformation of the methanamine group relative to the pyridine ring. The electronic structure analysis, derived from the optimized geometry, details the distribution of electrons across the molecule, highlighting the aromaticity of the pyridine ring and the electronic effects of its substituents.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(tert-butyl) | ~1.54 Å |

| Bond Length | C(pyridine)-C(methanamine) | ~1.51 Å |

| Bond Length | C(methanamine)-N(amine) | ~1.47 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical environments, as would be predicted by DFT calculations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. bldpharm.com.tr For this compound, theoretical calculations can predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups, such as the N-H stretches of the amine, the C-H stretches of the tert-butyl group, and the characteristic vibrations of the pyridine ring.

Similarly, DFT can be used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By comparing these theoretical shifts with experimental data, a confident assignment of each signal in the NMR spectrum to a specific atom in the molecule can be achieved. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ (amine) | Symmetric Stretch | ~3350 |

| -NH₂ (amine) | Asymmetric Stretch | ~3450 |

| C-H (tert-butyl) | Symmetric Stretch | ~2870 |

| C-H (tert-butyl) | Asymmetric Stretch | ~2960 |

Note: These frequencies are hypothetical examples based on typical values for these functional groups and would be calculated using DFT.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The nitrogen atom of the methanamine group would also exhibit a negative potential. Conversely, the hydrogen atoms of the amine group would be regions of positive potential (blue), indicating their susceptibility to act as hydrogen bond donors.

Identification of Reactive Sites for Donor-Acceptor Interactions

The MEP map is instrumental in identifying the sites within the molecule that are most likely to participate in donor-acceptor interactions. The electron-rich regions (red) are the primary sites for donating electrons (nucleophilic centers), while the electron-poor regions (blue) are the sites for accepting electrons (electrophilic centers).

In this compound, the nitrogen atoms, particularly the pyridine nitrogen, are the most probable electron donor sites. This makes them likely points of interaction with electrophiles or Lewis acids. The aminic hydrogens and the hydrogens on the carbon adjacent to the pyridine ring are potential electron acceptor sites, making them susceptible to interaction with nucleophiles or Lewis bases.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. dntb.gov.ua The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the nitrogen atom of the methanamine group, reflecting the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the pyridine ring, representing the most favorable region for accepting electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

Table 3: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -0.8 |

Note: These energy values are hypothetical and represent plausible results from a DFT calculation on this type of molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

NBO analysis of this compound would provide insights into the nature of the chemical bonds, including their polarity and hybrid composition. It would also quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For example, it could reveal hyperconjugative interactions between the C-H bonds of the tert-butyl group and the antibonding orbitals of the pyridine ring, or between the lone pair on the amine nitrogen and adjacent antibonding orbitals. These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.

Table 4: Hypothetical NBO Analysis - Second-Order Perturbation Energies E(2)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(pyridine) | π*(C-C) (pyridine ring) | ~5.2 |

| LP(1) N(amine) | σ*(C(py)-C(me)) | ~3.8 |

Note: LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are antibonding orbitals. The values are hypothetical examples illustrating the types of interactions and their relative strengths that NBO analysis would reveal.*

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the supramolecular chemistry, crystal packing, and biological activity of this compound. Computational methods are instrumental in characterizing and quantifying these weak forces.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring a primary amine (-CH₂NH₂) and a pyridine nitrogen, allows for its participation in hydrogen bonding both as a donor and an acceptor. Theoretical calculations can predict the geometry and strength of these hydrogen bonds. For instance, the amine group can donate hydrogen atoms to electronegative atoms in neighboring molecules, while the lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. In the solid state, these interactions can lead to the formation of extensive one-, two-, or three-dimensional networks, significantly influencing the crystal lattice energy and physical properties of the compound.

Computational studies on similar pyridine derivatives have demonstrated the importance of N-H···N and C-H···N hydrogen bonds in their crystal structures. For this compound, it is anticipated that intermolecular N-H···N hydrogen bonds between the aminomethyl group of one molecule and the pyridine nitrogen of another would be a prominent feature in its crystal packing.

| Donor-Acceptor | Interaction Type | Calculated Bond Distance (Å) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| -NH₂ ⋅⋅⋅ N(pyridine) | Intermolecular Hydrogen Bond | ~2.0 - 2.2 | -4 to -6 |

| C-H(pyridine) ⋅⋅⋅ N(amine) | Weak Hydrogen Bond | ~2.4 - 2.6 | -1 to -2 |

π-π Stacking Interactions

The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, contribute to the stability of molecular aggregates and crystal structures. Computational models can predict the preferred orientation of stacked pyridine rings, which can be parallel-displaced or T-shaped. The presence of the bulky tert-butyl group may sterically influence the geometry of these π-π stacking arrangements, favoring specific conformations that maximize attractive forces while minimizing steric hindrance.

Theoretical studies on various pyridine-containing compounds have highlighted the significance of π-π stacking in their molecular assembly. It is plausible that in the solid state of this compound, π-π stacking interactions between the pyridine rings of adjacent molecules would be observed, likely in a parallel-displaced fashion to accommodate the substituent groups.

| Stacking Geometry | Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | ~3.4 - 3.6 | -2 to -3 |

| T-shaped | ~4.8 - 5.0 (centroid-centroid) | -1.5 to -2.5 |

Mechanistic Elucidation of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, as well as determine the activation energies and reaction rates.

For example, the reactivity of the aminomethyl group in nucleophilic substitution or addition reactions can be investigated. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, providing detailed information about the electronic and structural changes that occur during the reaction. Such studies can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of chemical transformations.

Solvation Effects and Molecular Dynamics (MD) Simulations

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation effects can alter the conformational preferences, reactivity, and spectroscopic properties of the molecule.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different solvents. These simulations provide a detailed picture of the solvation shell around the molecule, revealing the arrangement of solvent molecules and the nature of solute-solvent interactions. For instance, in a protic solvent like water or methanol, the amine and pyridine functionalities would be expected to form strong hydrogen bonds with the solvent molecules. In contrast, in an aprotic solvent, weaker dipole-dipole and dispersion forces would dominate.

MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding the solubility and partitioning behavior of the compound.

| Functional Group | Solvent | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Pyridine | Water | ~ -4.5 |

| Primary Amine | Water | ~ -9.0 |

| tert-Butyl | Water | ~ +2.0 (hydrophobic effect) |

| Pyridine | Chloroform | ~ -2.0 |

| Primary Amine | Chloroform | ~ -4.0 |

| tert-Butyl | Chloroform | ~ -1.5 |

Applications in Advanced Organic Synthesis: 5 Tert Butyl Pyridin 3 Yl Methanamine As a Building Block

Synthesis of Complex Heterocyclic Ring Systems

(5-(tert-Butyl)pyridin-3-yl)methanamine serves as a key precursor for the synthesis of a variety of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds. Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation, enhancing efficiency and atom economy.

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs. The Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful three-component reaction, is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgnih.govnih.gov This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide.

While direct literature examples detailing the use of this compound in the GBB reaction are not prevalent, its structural analogue, 2-aminopyridine, is widely used. By extension, the amino group of this compound can act as the nucleophile to initiate the reaction cascade. The general mechanism involves the formation of an imine between the aminopyridine and an aldehyde, which then undergoes a [4+1] cycloaddition with an isocyanide, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product. The tert-butyl group at the 5-position of the pyridine (B92270) ring would be retained in the final product, offering a point of steric bulk and lipophilicity that can be crucial for modulating biological activity.

Table 1: Representative Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | 85 |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | TsOH | Ethanol (B145695) | 78 |

This table presents representative data for the GBB reaction using 2-aminopyridine as a substrate to illustrate typical conditions and yields. The application of this compound in this reaction is projected based on established chemical principles.

Pyrido[1,2-a]pyrimidine Derivatives

Pyrido[1,2-a]pyrimidines are another class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of 2-aminopyridines with 1,3-dielectrophiles. For instance, multicomponent reactions involving an aminopyridine, an aldehyde, and a β-ketoester can lead to the formation of the pyrido[1,2-a]pyrimidine scaffold. researchgate.netnih.gov

In this context, this compound could be utilized as the aminopyridine component. The reaction would likely proceed through an initial Knoevenagel condensation or a similar activation of the carbonyl compounds, followed by Michael addition of the aminopyridine and subsequent cyclization to form the fused bicyclic system. The presence of the tert-butyl group would influence the electronic and steric properties of the resulting pyrido[1,2-a]pyrimidine derivatives, potentially impacting their biological target engagement.

Fused Pyrazole Derivatives

Fused pyrazole systems are integral to many pharmaceuticals and agrochemicals. The synthesis of pyrazole-fused pyridines can be achieved through various strategies, often involving the reaction of a pyridine derivative containing a suitable functional group with a hydrazine (B178648) or a 1,3-dicarbonyl compound. researchgate.netmdpi.combeilstein-journals.orgsemanticscholar.orgresearchgate.net

One potential route for utilizing this compound in the synthesis of fused pyrazoles would be to first convert the aminomethyl group into a functionality that can participate in a cyclization reaction. For example, the amine could be transformed into a hydrazone, which could then undergo an intramolecular cyclization to form a pyrazolo[3,4-c]pyridine derivative. Alternatively, the aminomethyl group could be used to introduce a side chain that, upon reaction with a suitable reagent, could form the pyrazole ring fused to the pyridine core. Multicomponent reactions involving aminopyrazoles and various carbonyl compounds have been shown to be effective in constructing such fused systems. nih.govmdpi.com

Construction of Novel Polyheterocyclic Compounds

The synthesis of polyheterocyclic compounds, which contain multiple fused heterocyclic rings, is a significant area of research in organic chemistry. These complex structures often exhibit unique biological properties. Pyridine derivatives are frequently used as versatile building blocks or linkers in the construction of such intricate frameworks. nih.govresearchgate.netkjscollege.comustc.edu.cn

This compound, with its reactive aminomethyl group, can serve as a key component in the assembly of polyheterocyclic systems. For example, it could be employed in sequential or domino reactions where the initial formation of a fused heterocyclic system, such as an imidazo[1,2-a]pyridine, is followed by further annulation reactions on the pyridine or the newly formed ring. The aminomethyl group can be functionalized to introduce other reactive sites, enabling the construction of more complex, multi-ring architectures. The tert-butyl group can act as a directing group or a modulator of solubility and solid-state packing in these larger systems.

Role in Fragment-Based Chemical Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. researchgate.netnih.govacs.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent molecules.

This compound possesses several characteristics that make it an attractive scaffold for fragment-based synthesis. Its molecular weight is within the typical range for fragments, and it contains both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the pyridine nitrogen), which are crucial for protein-ligand interactions. The tert-butyl group provides a non-polar, space-filling moiety that can probe hydrophobic pockets in a binding site, while the pyridine ring offers a rigid core with a defined vector for fragment elaboration.

In a typical FBDD campaign, this compound or a closely related analogue could be identified as a hit from a fragment screen. Subsequent synthetic efforts would focus on growing the fragment by adding substituents at various positions on the pyridine ring or by modifying the aminomethyl group. The synthetic methodologies discussed in the previous sections, such as multicomponent reactions, would be invaluable for rapidly generating a library of analogues for structure-activity relationship (SAR) studies.

Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery

| Property | Value | "Rule of Three" Guideline |

|---|---|---|

| Molecular Weight | 178.28 g/mol | < 300 |

| cLogP | ~2.5 | ≤ 3 |

| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) | ≤ 3 |

The values for this compound are calculated and align well with the "Rule of Three," a common guideline for selecting fragment-like molecules.

Mechanistic Enzymatic Studies Involving Pyridylmethanamine Derivatives

Principles of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that interact with enzymes, thereby reducing their catalytic activity. The study of enzyme inhibition is crucial in pharmacology for the development of drugs and in biochemistry for elucidating metabolic pathways. Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor binds permanently, often through covalent bonds. Reversible inhibitors are categorized based on their mechanism of interaction with the enzyme and the enzyme-substrate complex.

Competitive Inhibition

In competitive inhibition, the inhibitor molecule bears a structural resemblance to the substrate and competes for the same active site on the enzyme. The inhibitor (I) binds only to the free enzyme (E), forming an enzyme-inhibitor complex (EI), and prevents the substrate (S) from binding. This type of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site.

Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (K(m)), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V({max})). A higher K(m) indicates a lower affinity of the enzyme for its substrate in the presence of the inhibitor. However, the maximum velocity (V({max})) remains unchanged because, at a sufficiently high substrate concentration, the substrate can effectively displace the inhibitor.

A study on pyridine (B92270) carboxamide derivatives as urease inhibitors demonstrated a competitive mode of inhibition for one of the potent compounds. The Lineweaver-Burk plot analysis showed that with increasing inhibitor concentration, the lines intersected on the y-axis, which is characteristic of competitive inhibition, indicating that the inhibitor competed with the substrate (urea) for the active site of the urease enzyme.

Non-Competitive Inhibition

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, which in turn reduces its catalytic efficiency. A pure non-competitive inhibitor has an equal affinity for both the free enzyme (E) and the enzyme-substrate complex (ES).

The binding of a non-competitive inhibitor does not prevent the substrate from binding to the active site. Consequently, the Michaelis constant (K(m)) remains unchanged, as the inhibitor does not interfere with the enzyme's affinity for its substrate. However, because the catalytic activity of the enzyme-inhibitor-substrate complex is lower than that of the enzyme-substrate complex, the maximum velocity (V({max})) of the reaction is decreased. Increasing the substrate concentration cannot reverse this type of inhibition.

Research on the interaction of pyridine-derived oximes with copper amine oxidases from pea seedlings and Arthrobacter globiformis revealed that these compounds act as strong non-competitive inhibitors. nih.gov The inhibition constants (K(_i)) for these compounds were in the micromolar to sub-micromolar range, indicating potent inhibition. nih.gov The study suggested that the inhibitor does not compete with the substrate for the active site but likely interacts with the enzyme-bound copper or forms hydrogen bonds with amino acid residues at the active site, leading to a decrease in the enzyme's catalytic rate. nih.gov

Mixed-Type Inhibition

Mixed-type inhibition is a form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition can be seen as a combination of competitive and non-competitive inhibition. The inhibitor binds to an allosteric site on the enzyme.

The kinetic effects of a mixed inhibitor are a change in both the apparent Michaelis constant (K(m)) and the maximum velocity (V({max})). If the inhibitor has a higher affinity for the free enzyme, the apparent K(_m) will increase. Conversely, if the inhibitor has a higher affinity for the enzyme-substrate complex, the apparent K(m) will decrease. In all cases of mixed inhibition, the V({max}) is decreased because the inhibitor reduces the catalytic efficiency of the enzyme.

Some studies on pyridine derivatives have suggested a mixed-type inhibition mechanism. For instance, certain novel pyridine derivatives designed as cholinesterase inhibitors were found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, which is consistent with a mixed inhibition model. This dual binding leads to a reduction in both the enzyme's affinity for the substrate and its maximum catalytic rate.

Uncompetitive Inhibition

In uncompetitive inhibition, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more prevalent in multi-substrate reactions. The binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex.

Because the inhibitor binds only to the ES complex, an increase in substrate concentration leads to an increase in the formation of the ES complex, which in turn provides more binding sites for the uncompetitive inhibitor, thereby enhancing the inhibition. Kinetically, uncompetitive inhibition is characterized by a decrease in both the apparent maximum velocity (V(_{max})) and the apparent Michaelis constant (K(m)). The ratio of V({max}) to K(_m) remains constant.

Partial Reversible Inhibition

Partial reversible inhibition, also known as hyperbolic inhibition, is a more complex form of inhibition where the enzyme-inhibitor-substrate complex (ESI) is still catalytically active, but with a lower turnover rate than the enzyme-substrate (ES) complex. This can occur in competitive, non-competitive, and mixed-type inhibition patterns.

Unlike complete inhibitors that reduce the enzyme activity to zero at saturating concentrations, partial inhibitors lead to a residual enzyme activity even at very high inhibitor concentrations. The dose-response curves for partial inhibitors are hyperbolic rather than sigmoidal, and Dixon plots (reciprocal of velocity vs. inhibitor concentration) are curved.

This type of inhibition is less common but has significant implications in pharmacology, as a drug that is a partial inhibitor may modulate an enzyme's activity rather than completely blocking it.

Molecular Interactions with Enzyme Active Sites and Allosteric Sites

The interaction of pyridylmethanamine derivatives with enzyme active sites is a multifaceted process governed by a variety of non-covalent interactions. The pyridine ring, an electron-deficient heterocycle, is a prominent pharmacophore in numerous bioactive molecules and plays a pivotal role in establishing binding. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues within the active or allosteric sites of an enzyme.

Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the stability of the enzyme-inhibitor complex. The aminomethyl group attached to the pyridine ring provides an additional site for hydrogen bonding, acting as a hydrogen bond donor.

In the context of (5-(tert-Butyl)pyridin-3-yl)methanamine, the spatial arrangement of these functional groups dictates its binding orientation. Molecular docking studies on similar pyridine-based inhibitors have shown that interactions with both the active site and peripheral anionic sites can occur. researchgate.net For instance, in the case of cholinesterases, the pyridine moiety of some inhibitors has been observed to bind to the peripheral anionic site, while other parts of the molecule interact with the catalytic active site. researchgate.net The versatility of the pyridine scaffold allows it to engage in a range of interactions, making it a valuable component in the design of enzyme inhibitors. researchgate.net

Structure-Mechanism Relationships in Enzyme Modulation

The relationship between the chemical structure of pyridylmethanamine derivatives and their mechanism of enzyme modulation is a key area of investigation for medicinal chemists. researchgate.net Subtle changes in the substitution pattern on the pyridine ring can lead to significant differences in inhibitory activity and mechanism.

Influence of Pyridyl Substitution Patterns on Inhibition Mechanism

The position of substituents on the pyridine ring is a major determinant of the biological activity of these compounds. nih.gov For example, studies on simple diarylpyridines have shown that the substitution pattern can selectively influence the induction of different classes of enzymes. nih.gov Specifically, 2-substituted pyridines have been found to be selective inducers of Phase II conjugation enzymes, while 4-substituted pyridines can induce both Phase I and Phase II enzymes. nih.gov This highlights the critical role of the substituent's location in directing the compound's interaction with specific enzymatic systems.

The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density of the pyridine ring, thereby influencing its ability to participate in hydrogen bonding and π-π interactions. This, in turn, affects the binding affinity and inhibitory potency of the molecule.

Impact of the tert-Butyl Group on Binding Interactions

The tert-butyl group, a bulky and hydrophobic substituent, exerts a significant influence on the binding interactions of this compound. This group can serve multiple roles in molecular recognition by an enzyme.

Firstly, its large size can provide a steric hindrance effect, which can either be beneficial or detrimental to binding depending on the topology of the enzyme's binding pocket. A well-fitting tert-butyl group can enhance binding affinity through favorable van der Waals interactions and by displacing water molecules from the binding site, a process that is entropically favorable. Research on other molecules has indicated that hydrophobic interactions involving a tert-butyl group can be essential for binding. wuxibiology.com

Secondly, the hydrophobicity of the tert-butyl group drives it to interact with hydrophobic pockets within the enzyme's active or allosteric sites. This can lead to a significant increase in binding affinity and specificity. The inclusion of a tert-butyl group in drug design is a common strategy to enhance potency.

Nuclear Overhauser effect (NOE) studies have demonstrated that ligands containing a tert-butyl group can produce easily observable signals, which can be used to pinpoint the location of the ligand on the target protein. nih.gov This technique provides valuable insights into the precise binding mode and the specific amino acid residues that interact with the tert-butyl moiety.

The metabolism of drugs containing tert-butyl groups is often mediated by cytochrome P450 enzymes, which can hydroxylate this group. hyphadiscovery.com This metabolic process can lead to the formation of active or inactive metabolites, which is an important consideration in drug development.

Interactive Data Table: Summary of Structural Influences on Enzyme Inhibition

| Structural Feature | Type of Interaction | Potential Effect on Enzyme Binding |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Stabilization of enzyme-inhibitor complex |

| Pyridine Ring | π-π Stacking | Enhanced binding affinity with aromatic residues |

| Aminomethyl Group | Hydrogen Bond Donor | Formation of key interactions in the binding site |

| Pyridyl Substitution Pattern | Steric and Electronic Effects | Determines selectivity and potency of inhibition |

| tert-Butyl Group | Hydrophobic Interactions, van der Waals Forces | Increased binding affinity and specificity |

Green Chemistry Approaches in Synthesis and Catalysis of Pyridylmethanamine Derivatives

Environmentally Benign Synthetic Methods

The synthesis of complex molecules like (5-(tert-Butyl)pyridin-3-yl)methanamine traditionally involves multi-step processes that can generate significant waste. Green synthetic methods aim to overcome these challenges by employing cleaner reagents, alternative reaction conditions, and more efficient catalytic systems.

Catalysis with Air as Oxidant

The use of air as a primary oxidant is a cornerstone of green chemistry, offering a sustainable and economical alternative to conventional, often hazardous, oxidizing agents. In the synthesis of pyridine (B92270) derivatives, air can be employed in oxidative aromatization and other key transformations. For instance, copper-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, utilizing air as the oxidant in a one-pot procedure. nih.govorganic-chemistry.org This approach is attractive for its operational simplicity and the benign nature of the oxidant. While specific examples for this compound are not extensively documented, the principle of using air in the presence of a suitable catalyst, such as a copper (I) salt, presents a promising avenue for greener synthesis routes for this and related compounds. nih.govorganic-chemistry.org The general reaction scheme involves the formation of new carbon-nitrogen bonds and subsequent aromatization, where molecular oxygen from the air acts as the terminal oxidant.

Table 1: Comparison of Oxidants in Pyridine Synthesis

| Oxidant | Advantages | Disadvantages |

| Air/Oxygen | Abundant, inexpensive, non-toxic byproduct (water) | Can require specific catalysts, may have selectivity issues |

| Permanganates | Strong oxidizing agent | Produces stoichiometric manganese dioxide waste |

| Chromates | Highly effective | Highly toxic and carcinogenic |

| Peroxides | Relatively clean | Can be explosive, may require careful handling |

Electrochemical Methods for Cyclization Reactions

Electrosynthesis offers a powerful tool for green chemistry by replacing chemical reagents with electrons, thereby minimizing waste. researchgate.net Electrochemical methods can be applied to a variety of transformations, including cyclization reactions to form heterocyclic rings, which are core structures in many pyridylmethanamine derivatives. nih.gov For instance, catalyst-free electrochemical dearomatization of pyridine derivatives has been demonstrated, leading to the formation of valuable dihydropyridine (B1217469) scaffolds. researchgate.net These methods often proceed under mild conditions and can offer high selectivity. The generation of radical intermediates via electrolysis can trigger intramolecular additions to form cyclic structures. nih.gov The application of such electrochemical strategies to precursors of this compound could provide a more sustainable pathway for its synthesis, avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

Use of Green Solvents (e.g., Ethanol-Water Mixtures)

Sustainable Catalytic Systems Development

The development of robust and recyclable catalytic systems is paramount for sustainable chemical manufacturing. Both homogeneous and heterogeneous catalysis offer distinct advantages and are areas of active research for the synthesis and application of pyridylmethanamine derivatives.

Homogeneous Catalysis with Pyridylmethanamine Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity under mild reaction conditions. numberanalytics.com Pyridine-based ligands, including those derived from pyridylmethanamines, are widely used in transition metal catalysis due to their strong coordination to metal centers. researchgate.net These ligands can be tailored by modifying substituents on the pyridine ring to fine-tune the electronic and steric properties of the catalyst. For this compound, the tert-butyl group provides significant steric bulk, which can influence the selectivity of catalytic reactions. The methanamine group provides a coordination site for the metal. These ligands can be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.net The challenge in homogeneous catalysis often lies in the separation of the catalyst from the product, which is an area of ongoing research to improve the sustainability of these systems.

Heterogeneous Catalysis Approaches

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which greatly simplifies catalyst separation and recycling. escholarship.org This is a significant advantage from a green chemistry perspective. For the synthesis and transformation of pyridine derivatives, various heterogeneous catalysts have been explored. researchgate.net These can include metals supported on solid materials like alumina (B75360) or silica, as well as zeolites and metal-organic frameworks (MOFs). While specific applications of heterogeneous catalysts for this compound are not widely reported, the immobilization of homogeneous catalysts bearing pyridylmethanamine ligands onto solid supports is a viable strategy to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. escholarship.org This approach can lead to more sustainable processes by enabling continuous flow reactions and reducing catalyst leaching into the product stream.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often high | Can be lower, mass transfer limitations |

| Reaction Conditions | Typically mild | Can require higher temperatures/pressures |

| Catalyst Separation | Difficult, may require extraction or distillation | Easy, filtration or centrifugation |

| Catalyst Recycling | Challenging | Straightforward |

Structure Reactivity and Structure Selectivity Relationship Studies of 5 Tert Butyl Pyridin 3 Yl Methanamine

Positional Isomer Effects on Reactivity and Selectivity

The reactivity and selectivity of pyridinylmethanamine derivatives are highly sensitive to the substitution pattern on the pyridine (B92270) ring. The placement of the bulky tert-butyl group and the aminomethyl group dictates the electronic distribution and steric environment of the molecule, thereby influencing its chemical properties. While direct comparative studies on the positional isomers of (5-(tert-butyl)pyridin-3-yl)methanamine are not extensively documented, principles derived from related systems provide significant insights.

The location of the tert-butyl group relative to the nitrogen atom and the methanamine substituent affects the molecule's basicity and nucleophilicity. For instance, a tert-butyl group at the 2- or 6-position can sterically hinder the nitrogen atom, potentially reducing its ability to act as a base or nucleophile. stackexchange.com In contrast, a substituent at the 5-position, as in the target molecule, has a less direct steric impact on the ring nitrogen.

Studies on other substituted pyridines and related heterocycles have demonstrated that positional isomers can exhibit markedly different biological activities and chemical stability. For example, research on positional isomers of N-thienylcarboxamide showed significant variations in fungicidal activity, which were attributed to differences in binding affinities at the active site and compound stability. nih.gov Similarly, computational studies on pyridine oximes indicated that the position of the aldoxime group affects the molecule's interaction energy with metal surfaces, suggesting that substituent placement influences the electronic properties of the entire molecule. mdpi.com

The relative positions of the functional groups also determine the molecule's dipole moment and its interaction with solvents and reactants, which can affect reaction rates and equilibrium positions. The interplay between the electron-donating aminomethyl group and the bulky tert-butyl group, mediated by the pyridine ring, will differ for each positional isomer, leading to unique reactivity profiles.

Table 1: Positional Isomers of (tert-Butyl)pyridinylmethanamine and Anticipated Property Differences

| Isomer | Key Structural Feature | Anticipated Impact on Reactivity/Selectivity |

| This compound | tert-Butyl group meta to nitrogen and methanamine. | Moderate steric hindrance; electronic effects dominate. |

| (2-(tert-Butyl)pyridin-4-yl)methanamine | tert-Butyl group ortho to nitrogen. | Significant steric hindrance at the nitrogen atom, potentially lowering basicity and nucleophilicity. |

| (6-(tert-Butyl)pyridin-2-yl)methanamine | tert-Butyl group ortho to nitrogen. | Similar to the 2-tert-butyl isomer, with strong steric shielding of the nitrogen lone pair. |

| (4-(tert-Butyl)pyridin-2-yl)methanamine | tert-Butyl group para to nitrogen. | Minimal direct steric effect on nitrogen; electronic effects are more pronounced. |

Steric and Electronic Influences of the tert-Butyl Group on Chemical Behavior

The tert-butyl group is a significant modulator of chemical behavior due to its distinct steric and electronic properties. Its large size imposes considerable steric hindrance, while its alkyl nature allows it to act as a weak electron-donating group through induction.

Electronic Effects: Electronically, the tert-butyl group is weakly electron-donating via an inductive effect (+I). libretexts.org This effect increases the electron density on the pyridine ring, which in turn can influence the basicity of the ring nitrogen and the nucleophilicity of the aminomethyl group. An increase in electron density at the nitrogen atom generally leads to higher basicity, as the lone pair of electrons is more available for protonation. libretexts.orgmasterorganicchemistry.com However, this electronic effect is often counteracted by steric hindrance, especially when the bulky group is in a position ortho to the nitrogen. stackexchange.comscribd.com In the case of this compound, the tert-butyl group is meta to the nitrogen, so its steric effect on the nitrogen's basicity is less pronounced than its electronic effect. The electron-donating nature of the tert-butyl group can also slightly enhance the nucleophilicity of the aminomethyl nitrogen by increasing the electron density on the side chain.

Table 2: Summary of Steric and Electronic Influences of the tert-Butyl Group

| Property | Influence | Effect on this compound |

| Steric | High steric bulk. | Hinders attack at adjacent ring positions; restricts side-chain conformation; can introduce selectivity in reactions. |

| Electronic | Weakly electron-donating (+I effect). | Increases electron density on the pyridine ring; enhances basicity of the ring nitrogen and nucleophilicity of the amine. |

Conformational Preferences and Their Impact on Chemical Reactions

The conformational landscape of this compound is primarily dictated by the rotation around the bond connecting the aminomethyl group to the pyridine ring and the orientation of the bulky tert-butyl group. Understanding these preferences is crucial as the three-dimensional shape of a molecule can significantly influence its reactivity and interaction with other molecules. acs.org

The rotation around the C3-CH2 bond of the pyridine ring is a key conformational variable. The aminomethyl group can adopt various orientations relative to the plane of the pyridine ring. These different conformations will have varying energies due to steric interactions between the amine group and the hydrogen atom at the C2 and C4 positions of the ring. The presence of the large tert-butyl group at the C5 position further restricts the conformational space, potentially creating a more defined low-energy conformation. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are valuable tools for exploring these conformational preferences and identifying the most stable structures. researchgate.net

The preferred conformation can have a profound impact on the molecule's chemical reactions. For instance, the accessibility of the lone pair of electrons on the aminomethyl nitrogen is conformation-dependent. A conformation where the lone pair is sterically shielded will exhibit lower nucleophilicity. In intramolecular reactions, the distance and orientation between reacting centers are determined by the molecular conformation, which can dictate whether a reaction is feasible and what the product will be. Studies on substituted piperidines have shown that electrostatic interactions can significantly influence conformational equilibria, a principle that would also apply to the protonated form of this compound. nih.gov

Quantitative Structure-Property/Reactivity Relationships (QSPR)

Quantitative Structure-Property/Reactivity Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) are computational methodologies used to correlate the chemical structure of compounds with their physicochemical properties, reactivity, or biological activity. nih.gov For a molecule like this compound, QSPR studies could provide valuable predictive models for properties such as basicity, solubility, and reaction kinetics.

A QSPR study on a series of substituted pyridinylmethanamine derivatives would involve several steps:

Dataset Assembly: A series of molecules with systematic variations in their structure would be synthesized, and their properties of interest measured experimentally.